1-Bromo-3-chloro-2-methoxy-5-nitrobenzene is an aromatic compound with the molecular formula CHBrClNO. This compound features a benzene ring substituted with bromine, chlorine, methoxy, and nitro functional groups, making it significant in various chemical reactions and applications in scientific research and industry. The compound is classified as a halogenated nitrobenzene derivative, which is often utilized in organic synthesis and material science.
Methods and Technical Details:
The synthesis of 1-bromo-3-chloro-2-methoxy-5-nitrobenzene typically involves several steps, primarily through electrophilic aromatic substitution reactions. A common synthetic route includes:
These reactions must be conducted under controlled conditions to achieve the desired substitution pattern on the benzene ring, ensuring high yields and selectivity in the final product.
Structure and Data:
The molecular structure of 1-bromo-3-chloro-2-methoxy-5-nitrobenzene consists of a benzene ring with four substituents:
The structural formula can be represented as follows:
Reactions and Technical Details:
1-Bromo-3-chloro-2-methoxy-5-nitrobenzene can undergo various chemical reactions typical for substituted aromatic compounds. These include:
The specific reactions depend on the conditions and reagents used, which can significantly influence the outcome and yield of desired products .
The mechanism of action for 1-bromo-3-chloro-2-methoxy-5-nitrobenzene primarily involves its reactivity in electrophilic and nucleophilic substitution processes.
These mechanisms are crucial for understanding how this compound can be utilized in further synthetic pathways and material development .
Physical Properties:
Chemical Properties:
The compound is characterized by its reactivity due to the presence of halogen atoms and a nitro group, which can participate in various chemical transformations. It is also noted for its potential hazards; it is harmful by inhalation, skin contact, or ingestion .
1-Bromo-3-chloro-2-methoxy-5-nitrobenzene has several scientific applications:
Research continues into its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that allow for diverse chemical reactivity.
1-Bromo-3-chloro-2-methoxy-5-nitrobenzene (CAS: 1215205-94-9) represents a structurally complex organohalogen compound of significant interest in synthetic organic chemistry. Characterized by the molecular formula C₇H₅BrClNO₃ and a molecular weight of 266.48 g/mol, this benzene derivative incorporates multiple electron-withdrawing substituents (bromo, chloro, nitro) alongside an electron-donating methoxy group in specific relative positions [1] [2]. This precise arrangement of substituents creates distinctive electronic properties that facilitate its utility as a versatile synthetic intermediate. The compound's commercial availability emerged circa 2012, coinciding with pharmaceutical and agrochemical research trends requiring sophisticated polyhalogenated nitroarene precursors for targeted molecular synthesis [2] [6]. Its structural complexity and reactivity profile make it particularly valuable for sequential cross-coupling reactions and nucleophilic substitutions, where the differential reactivity of the halogen atoms (bromine vs. chlorine) can be strategically exploited [8].
The compound exhibits three key substituents positioned around the benzene ring: a bromine atom at position 1, a chlorine atom at position 3, a methoxy group (-OCH₃) at position 2, and a nitro group (-NO₂) at position 5. This systematic numbering follows IUPAC nomenclature rules where the highest-priority functional group (nitro) receives the lowest possible number, establishing "1-bromo-3-chloro-2-methoxy-5-nitrobenzene" as the formal name [1]. The methoxy group adjacent to bromine creates a steric environment influencing halogen reactivity.
Table 1: Nomenclature and Structural Identifiers
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | [1] |
CAS Registry Number | 1215205-94-9 | [2] |
Common Synonyms | 2-Bromo-6-chloro-4-nitroanisole; Benzene, 1-bromo-3-chloro-2-methoxy-5-nitro- | [2] [6] |
Molecular Formula | C₇H₅BrClNO₃ | [1] [2] |
SMILES Notation | COC1=C(C=C(C=C1Br)N+[O-])Cl | [1] |
MDL Number | MFCD15143447 | [2] [6] |
Positional isomerism significantly impacts this compound's properties. When compared to analogs:
The strategic development of polyhalogenated nitroarenes accelerated during the late 20th century to meet demands for pharmaceutical and agrochemical intermediates. 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene emerged specifically in the 2010s, as evidenced by its CAS registration (1215205-94-9) and commercial availability from 2012 onward [2] [6]. Its design reflects sophisticated understanding of substituent electronic effects – the methoxy group's +R effect activates the ortho-bromine toward oxidative addition in palladium-catalyzed couplings, while the meta-chlorine remains comparatively inert under these conditions [8]. This differential halogen reactivity enables sequential functionalization, a principle established in earlier studies of dinitrohalobenzenes but refined here for greater selectivity.
The compound's synthesis typically involves stepwise aromatic substitution, building upon precursor molecules like 3-chloro-4-methoxyaniline through diazotization-bromination or direct electrophilic nitration of brominated chloroanisoles [4]. Its emergence coincides with pharmaceutical research requiring complex benzene derivatives as kinase inhibitor intermediates, where the specific substitution pattern allows regioselective Suzuki-Miyaura couplings at the bromine position while preserving the chlorine for later functionalization [2]. This exemplifies modern synthon-oriented design in medicinal chemistry, where multifunctional intermediates enable efficient construction of molecular libraries.
The compound presents as a solid at room temperature, with commercial vendors typically offering it with ≥95% purity [2] [6]. Key physical properties include:
Table 2: Comparative Physicochemical Properties of Related Compounds
Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | |
---|---|---|---|---|---|---|
1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | 1215205-94-9 | 266.48 | Not reported | 322.2 ± 37.0 (predicted) | 1.737 ± 0.06 (predicted) | [2] [6] |
1-Bromo-3-methoxy-5-nitrobenzene | 16618-67-0 | 232.03 | 85-88 | 295.3 ± 20.0 | 1.6 ± 0.1 | [4] |
1-Bromo-3-chloro-5-nitrobenzene | 219817-43-3 | 236.45 | 81.2 | 268.8 ± 20.0 (predicted) | 1.827 ± 0.06 (predicted) | [7] |
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene | 2091142-75-3 | 266.48 | Not reported | Not reported | Not reported | [8] |
Computational analyses reveal key molecular descriptors:
The nitro group dominates the spectroscopic profile:
Table 3: Commercial Availability and Specifications
Supplier | Purity | Packaging | Price (USD) | |
---|---|---|---|---|
Matrix Scientific | 95+% | 1g | $152 | [6] |
AK Scientific | Not specified | 5g | $251 | [6] |
TRC | Not specified | 1g | $75 | [6] |
SynChem | 95% | 1g | $60 | [6] |
American Custom Chemicals | 95% | 5mg | $495.43 | [6] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1